PLX9486, also known as bezuclastinib, is a selective type I inhibitor of the receptor tyrosine kinase known as KIT. This compound was specifically designed to target mutations in the activation loop of the KIT protein, particularly the D816V mutation, which is associated with resistance to conventional therapies like imatinib. PLX9486 has shown promise in treating advanced gastrointestinal stromal tumors (GIST) and systemic mastocytosis, conditions characterized by aberrant KIT signaling due to mutations.
PLX9486 was developed through structure-based drug design, leveraging insights from X-ray crystallography studies that elucidated the conformational nuances of the KIT protein. It falls under the classification of synthetic organic compounds and is categorized as a kinase inhibitor. The compound is currently being studied in clinical trials for its efficacy and safety in various malignancies associated with KIT mutations.
The synthesis of PLX9486 involved optimizing a precursor compound derived from the 7-azaindole scaffold, originally part of pexidartinib, to enhance its binding affinity for the DFG-in conformation of the KIT protein. The redesign included adding a phenyl group at the 2-position of the scaffold to alter its binding orientation. The final compound was characterized for its potency against specific KIT mutations, revealing a half-maximal inhibitory concentration of 1.1 nM against D816V mutations .
The molecular structure of PLX9486 can be represented by its chemical formula and a detailed 2D structure illustrating its functional groups. The compound features a core structure that allows it to effectively bind to the ATP-binding site of the KIT kinase domain, thereby inhibiting its activity. The structural data obtained from crystallographic studies provide insights into how PLX9486 interacts with its target at an atomic level .
PLX9486 primarily functions through competitive inhibition of ATP binding within the kinase domain of KIT. By stabilizing the inactive conformation of KIT, it prevents downstream signaling that leads to tumor growth. The compound's reactivity profile indicates that it can effectively inhibit both wild-type and mutant forms of KIT, making it a versatile therapeutic agent against various oncogenic mutations .
The mechanism by which PLX9486 exerts its therapeutic effects involves binding to the DFG-in conformation of the activated KIT protein. This binding disrupts ATP binding and subsequent phosphorylation events essential for kinase activation. As a result, PLX9486 effectively blocks the signaling pathways that lead to cell proliferation and survival in tumors driven by aberrant KIT activity. Clinical studies have demonstrated preliminary antitumor activity consistent with this mechanism .
PLX9486 is characterized by several key physical and chemical properties:
These properties are critical for understanding how PLX9486 behaves in biological systems and its potential therapeutic window.
PLX9486 is currently being evaluated in clinical trials for several indications:
X-ray crystallography studies have been pivotal in elucidating PLX9486’s unique mechanism of KIT inhibition. Structural analyses reveal that PLX9486, a type I tyrosine kinase inhibitor (TKI), selectively targets the DFG-in (aspartate-phenylalanine-glycine "in") conformation of KIT, which is stabilized by activation-loop (A-loop) mutations like D816V. Unlike type II inhibitors (e.g., imatinib, sunitinib), which require the DFG-out conformation, PLX9486 binds to the active kinase state where the A-loop adopts an extended structure, exposing the ATP-binding site. This binding is facilitated by PLX9486’s complementary shape to the hydrophobic pocket adjacent to the ATP-binding cleft in DFG-in mutants. Crystallographic data demonstrate direct hydrogen bonding between PLX9486 and KIT’s hinge region residues (e.g., Cys673), alongside hydrophobic interactions with Val654 and Ala621, ensuring high-affinity engagement with A-loop-mutated kinases [1] [9].
The conformational plasticity of KIT underpins PLX9486’s mutation-selective efficacy. In wild-type KIT, the A-loop dynamically transitions between DFG-in (active) and DFG-out (inactive) states. Oncogenic A-loop mutations (e.g., exon 17 D816V) lock KIT in the DFG-in conformation, preventing type II inhibitors from accessing the allosteric back pocket. PLX9486 exploits this rigidity by binding exclusively to the DFG-in state, as confirmed by crystallographic superimposition studies comparing PLX9486-KIT and sunitinib-KIT complexes. These analyses show a root-mean-square deviation (RMSD) of >2.5 Å in the A-loop positioning between the two complexes, highlighting PLX9486’s conformational specificity. Molecular dynamics simulations further reveal that DFG-in binding reduces conformational entropy in the A-loop, enhancing complex stability [1] [8].
PLX9486 exhibits differential potency against primary and secondary KIT mutations, a trait critical for overcoming TKI resistance in gastrointestinal stromal tumors (GIST). In biochemical assays, PLX9486 inhibits KIT exon 17 mutants (D816V) with an IC₅₀ of 0.8–3.2 nM, compared to >100 nM for imatinib. Similarly, against double mutants (e.g., exon 11 V560G + exon 17 D816V), PLX9486 achieves IC₅₀ values of 5–15 nM, while sunitinib shows negligible activity (>500 nM) [2]. In patient-derived xenograft (PDX) models of imatinib-resistant GIST (e.g., UZLX-GIST9 with D820G), PLX9486 monotherapy (100 mg/kg/day) induced tumor regression and suppressed mitogen-activated protein kinase (MAPK) signaling within 24 hours, confirming target engagement [2] [7].
Table 1: Inhibition Profile of PLX9486 Against KIT Mutations
Mutation Type | Example Mutations | PLX9486 IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
---|---|---|---|
Primary | Exon 9 (A502_Y503dup) | 10–20 | 5–10 |
Primary | Exon 11 (V560D) | 5–15 | 10–20 |
Secondary (A-loop) | Exon 17 (D816V) | 0.8–3.2 | >500 |
Secondary (ATP-pocket) | Exon 13 (V654A) | 50–100 | 10–30 |
Double Mutant | Exon 11 V560G + Exon 17 D816V | 5–15 | >500 |
Clinical validation comes from circulating tumor DNA (ctDNA) analyses in the phase 1b/2a trial (NCT02401815). Patients with exon 17/18 mutations showed reduced variant allele frequencies (VAFs) after PLX9486 monotherapy, correlating with prolonged progression-free survival (median PFS: 5.75 months at 1000 mg daily) [1] [7].
PLX9486’s type I binding kinetics confer advantages over type II TKIs in mutation coverage and resistance management. Surface plasmon resonance (SPR) studies reveal PLX9486 has a dissociation constant (KD) of 0.2 nM for KITD816V, compared to sunitinib’s KD of >100 nM. This translates to a residence time of >4 hours for PLX9486 versus <30 minutes for sunitinib against A-loop mutants. In cellular models, PLX9486 achieves >90% phospho-KIT inhibition at 100 nM, while sunitinib requires >1,000 nM for equivalent suppression [1] [8].
Table 2: Kinetic Parameters of PLX9486 vs. Type II TKIs
Parameter | PLX9486 | Sunitinib | Imatinib |
---|---|---|---|
KD (nM) | 0.2 | >100 | >500 |
Residence Time (min) | >240 | <30 | <15 |
Cellular IC₅₀ (nM) | 10–50 | 500–1,000 | 1,000–2,000 |
Mutation Coverage | Broad (A-loop + ATP-pocket) | Narrow (ATP-pocket only) | Narrow (ATP-pocket only) |
The synergy with type II inhibitors is mechanistically explained: Sunitinib inhibits ATP-pocket mutants (exon 13/14), while PLX9486 targets A-loop mutants (exon 17/18). In the phase 1b/2a trial, the PLX9486-sunitinib combination increased median progression-free survival to 12.1 months in refractory GIST, with ctDNA showing concurrent suppression of exon 13/14 and exon 17/18 mutations [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7